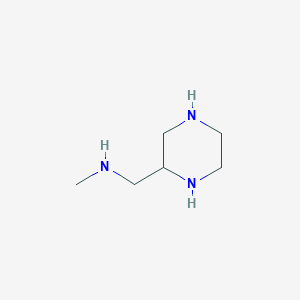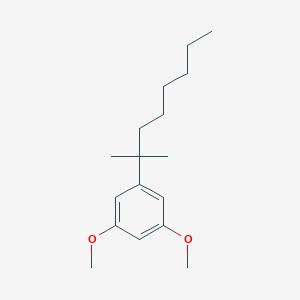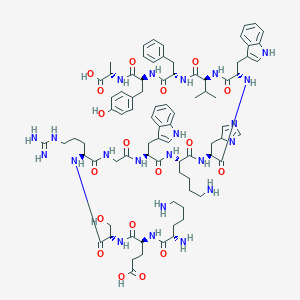
Cachr ligand
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cachr ligands are chemical compounds that selectively bind to the cholinergic receptor in the brain. The cholinergic system plays a vital role in various physiological processes, including memory, attention, and learning. Cachr ligands have been the subject of extensive research due to their potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
作用机制
Cachr ligands work by selectively binding to the cholinergic receptor in the brain. This receptor is involved in the transmission of nerve impulses and plays a vital role in various physiological processes, including memory, attention, and learning. By binding to this receptor, cachr ligands can modulate the activity of the cholinergic system, leading to improved cognitive function.
生化和生理效应
Cachr ligands have been shown to have various biochemical and physiological effects, including increased acetylcholine release, enhanced synaptic plasticity, and improved neuronal survival. Additionally, these compounds have been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of using cachr ligands in lab experiments is their selectivity for the cholinergic receptor. This selectivity allows researchers to specifically target the cholinergic system, which can be difficult to do using other compounds. Additionally, cachr ligands have been shown to have good pharmacokinetic properties, making them suitable for use in animal models.
One limitation of using cachr ligands in lab experiments is their potential toxicity. Some cachr ligands have been shown to have toxic effects at high doses, which can limit their use in research. Additionally, these compounds can be challenging to synthesize, which can make them expensive and time-consuming to produce.
未来方向
There are several future directions for research on cachr ligands. One area of interest is the development of more selective ligands that target specific subtypes of the cholinergic receptor. Additionally, researchers are investigating the use of cachr ligands in combination with other compounds to improve their efficacy. Finally, there is a growing interest in using cachr ligands as diagnostic tools for cognitive disorders, as they may help to identify specific subtypes of the disorder.
合成方法
Cachr ligands can be synthesized using various methods, including chemical synthesis and computational methods. Chemical synthesis involves the use of chemical reactions to create the desired compound. Computational methods involve using computer algorithms to design and predict the properties of the compound.
科学研究应用
Cachr ligands have been extensively studied for their potential therapeutic applications in treating cognitive disorders. Studies have shown that these compounds can improve memory, attention, and learning in animal models. Additionally, cachr ligands have been investigated for their potential use in treating schizophrenia, as they may help to improve cognitive deficits associated with the disorder.
属性
CAS 编号 |
114753-46-7 |
|---|---|
产品名称 |
Cachr ligand |
分子式 |
C82H112N22O18 |
分子量 |
1693.9 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1 |
InChI 键 |
RTURMDQGPXDVNV-OKYFCKJGSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
序列 |
KESRGWKXWVFYA |
同义词 |
cAChR ligand complementary acetylcholine receptor-related peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



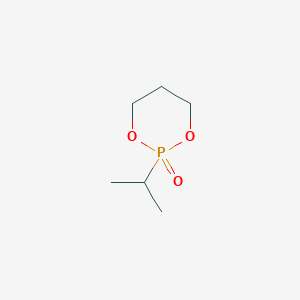
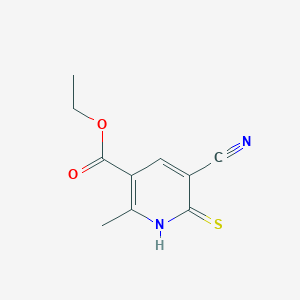
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
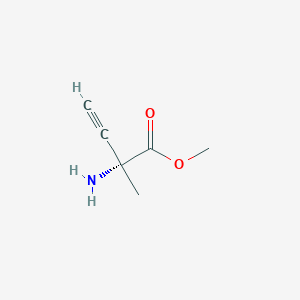
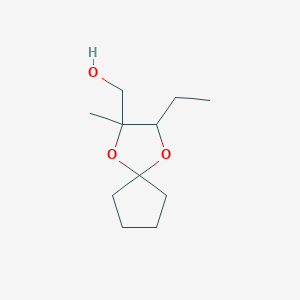
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
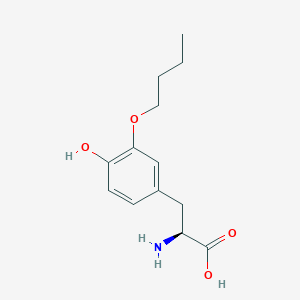
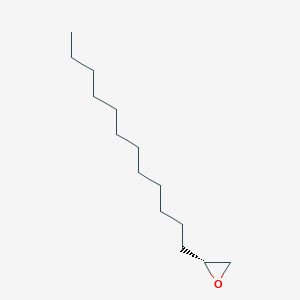
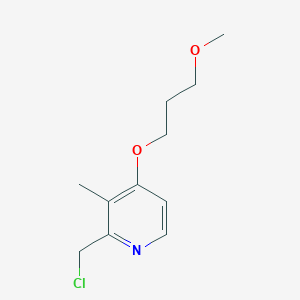
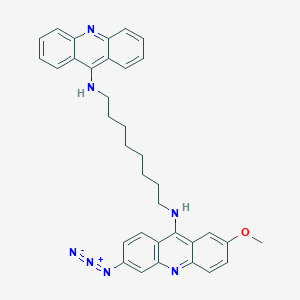
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
